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An In-depth Technical Guide on the Structural Analysis of (1-Aminocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminocyclopentyl)methanol, also known as Cycloleucinol, is a saturated cyclic amino
alcohol. Its structure, featuring a quaternary carbon atom substituted with an amine, a
hydroxymethyl group, and embedded within a cyclopentane ring, makes it a valuable chiral
building block in medicinal chemistry and organic synthesis. The rigid cyclopentyl scaffold
combined with the primary amine and alcohol functionalities allows for its incorporation into a
diverse range of molecular architectures, potentially influencing the steric and conformational
properties of target molecules.

This technical guide provides a comprehensive summary of the structural analysis of (1-
Aminocyclopentyl)methanol. It consolidates physicochemical data, spectroscopic analyses, and
characterization workflows. The information is presented to support researchers in drug
discovery and chemical synthesis in their understanding and utilization of this compound. While
a crystal structure of the isolated compound is not publicly available, this guide draws upon
data from spectral libraries and the crystallographic analysis of a complex derivative to provide
a thorough structural overview.

Physicochemical and Computed Properties
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The fundamental properties of (1-Aminocyclopentyl)methanol are summarized below. These

values are essential for its identification, handling, and use in quantitative experiments.

Property Value Source
CAS Number 10316-79-7 [1][21[3]
Molecular Formula CeH13NO [1][2]
Molecular Weight 115.17 g/mol [1112]14]
IUPAC Name (1-aminocyclopentyl)methanol [1]
SMILES C1CCC(C1)(CO)N [1]
Topological Polar Surface Area  46.25 A2 [2]
LogP (Computed) 0.25 [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 2 [2]
Rotatable Bonds 1 [2]

Spectroscopic Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of (1-
Aminocyclopentyl)methanol. The following sections detail the interpretation of mass
spectrometry, infrared spectroscopy, and nuclear magnetic resonance data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which confirms the molecular weight and offers clues about its structure. The GC-
MS data for (1-Aminocyclopentyl)methanol is available in public databases.[1][5]

Interpretation: The mass spectrum would be expected to show a molecular ion peak [M]+ at
m/z = 115, corresponding to the molecular weight of the compound. Key fragmentation patterns
for this structure include:
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e Loss of the hydroxymethyl group (-CH20H): This is a common fragmentation for primary
alcohols, leading to a significant peak at m/z = 84 ([M-31]*). This fragment corresponds to
the stable 1-aminocyclopentyl cation.

e Loss of the amino group (-NHz): This would result in a fragment at m/z = 99 ([M-16]*).
» Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can also occur.

Table of Key Mass Spectrometry Fragments:

Proposed

m/z Formula Notes
Fragment

115 [M]+ [CeH13NO]* Molecular lon

Loss of hydroxymethyl
group

84 [M - CH20H]* [CsH1oN]*

| 99 | [M - NHz]* | [CeH110]* | Loss of amino group |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

e Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms
or equivalent) and an electron ionization (El) source.

o Sample Preparation: The sample is dissolved in a volatile solvent such as methanol or
dichloromethane to a concentration of approximately 1 mg/mL.

e Injection: 1 L of the sample solution is injected into the GC inlet, typically set to a
temperature of 250 °C with a split ratio (e.g., 50:1).

e GC Separation: The column temperature is programmed with an initial hold at a low
temperature (e.g., 60 °C for 2 minutes), followed by a ramp (e.g., 10 °C/min) to a final
temperature (e.g., 280 °C), and a final hold period. Helium is used as the carrier gas at a
constant flow rate.

o Mass Spectrometry: The El source is operated at 70 eV. The mass analyzer is set to scan a
mass range of m/z 30-300. The ion source and transfer line temperatures are maintained at

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

approximately 230 °C and 280 °C, respectively.

o Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of eluting peaks
are analyzed using the instrument's software and compared against spectral libraries (e.g.,
NIST).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the
absorption of infrared radiation. The vapor-phase IR spectrum for this compound is available.[1]

Interpretation: The key functional groups, the primary amine (-NHz) and the primary alcohol (-
OH), give rise to characteristic absorption bands.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm~1 due to
the hydroxyl group, with the broadening caused by hydrogen bonding.

e N-H Stretch: The primary amine shows two distinct peaks in the 3300-3500 cm~1 region,
corresponding to the symmetric and asymmetric stretching vibrations. These may overlap
with the O-H band.

e C-H Stretch: Absorptions for the aliphatic C-H bonds of the cyclopentane ring and the
methylene group appear just below 3000 cm~1.

» N-H Bend: The scissoring vibration of the primary amine typically appears in the 1590-1650
cm~1region.

e C-O Stretch: A strong peak corresponding to the C-O stretching of the primary alcohol is
expected in the 1000-1075 cm~1 range.

Table of Characteristic IR Absorptions:
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Wavenumber (cm~—?) Vibration Type Functional Group
3200 - 3600 (broad) O-H Stretch Alcohol (-OH)
3300 - 3500 (two peaks) N-H Stretch Primary Amine (-NHz2)

Aliphatic (Cyclopentane, -
CHz2-)

2850 - 2960 C-H Stretch

1590 - 1650 N-H Bend Primary Amine (-NHz2)

| 1000 - 1075 | C-O Stretch | Primary Alcohol (-C-0) |

Experimental Protocol: Vapor-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with a gas cell and a detector suitable for
the mid-IR range (e.g., DTGS or MCT).

e Sample Preparation: A small amount of the liquid sample is injected into an evacuated gas
cell, which is heated to ensure complete vaporization. The path length of the cell is typically
several meters to ensure adequate signal.

o Data Acquisition: The spectrum is acquired by co-adding multiple scans (e.g., 32 or 64) to
improve the signal-to-noise ratio, typically at a resolution of 4 cm~1. A background spectrum
of the empty cell is recorded first and subtracted from the sample spectrum.

o Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. Peak positions and intensities are analyzed to identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. While fully assigned, peer-reviewed experimental spectra are not readily available in
the literature, the expected chemical shifts can be predicted based on established principles.

1H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple. Due to
molecular symmetry and free rotation, the eight protons on the four non-substituted carbons of
the cyclopentane ring may appear as one or two multiplets. The protons of the -CH20H group
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will appear as a singlet, and the amine and hydroxyl protons are also singlets, which may be
broad and are D20 exchangeable.

13C NMR (Predicted): The carbon NMR spectrum is expected to show four distinct signals:
e One quaternary carbon (C1).
e One methylene carbon from the -CH20H group.

o Two signals for the four methylene carbons of the cyclopentane ring (C2/C5 and C3/C4),
which are chemically non-equivalent.

Table of Predicted *H and 3C NMR Chemical Shifts (in CDCIs):

1H NMR o (ppm) Multiplicity Integration Assignment
~1.60 Multiplet 8H -CH2- (Ring)
~2.00 Broad Singlet 3H -NHz, -OH

| | ~3.45 | Singlet | 2H | -CH20H |

13C NMR o (ppm) Assignment
~24.0 C3/C4 (Ring)

~37.0 C2/C5 (Ring)

~65.0 C1 (Quaternary)

~70.0 -CH20H

Experimental Protocol: 1H and 3C NMR Spectroscopy

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a 5 mm NMR tube. A small amount of

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

an internal standard like tetramethylsilane (TMS) may be added if not provided in the
solvent.

e 1H NMR Acquisition: A standard one-pulse experiment (e.g., Bruker's 'zg30') is used. Key
parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-
3 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added.

e 13C NMR Acquisition: A proton-decoupled pulse program (e.g., 'zgpg30') is used. Key
parameters include a 30° pulse angle, a wide spectral width (~240 ppm), a longer acquisition
time, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is
required due to the low natural abundance of 13C.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual
solvent peak or TMS (0.00 ppm).

Crystallographic Analysis

As of this guide's publication, a single-crystal X-ray diffraction structure for the isolated (1-
Aminocyclopentyl)methanol molecule has not been reported in public databases.

However, the crystal structure of a complex derivative, {1-[(3,5-bis{[(4,6-dimethylpyridin-2-
yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol, has been published.[6][7][8]
In this larger molecule, the (1-aminocyclopentyl)methanol moiety serves as a substituent. The
analysis of this structure reveals that the cyclopentane ring adopts an envelope or twist
conformation, as is typical for cyclopentyl systems, to minimize steric strain. The bond lengths
and angles within the fragment are consistent with standard values for C-C, C-N, and C-O
single bonds. While this provides valuable insight, it is important to note that the conformation
and intermolecular interactions (like hydrogen bonding) would be significantly different in the
crystal lattice of the pure, unbound compound.

Structural Characterization Workflow and Data
Integration

The definitive structural elucidation of (1-Aminocyclopentyl)methanol relies on the synergistic
integration of data from multiple analytical techniques. The logical workflow for this process,
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from sample acquisition to final structure confirmation, is depicted below.

( Sample Preparation \1
( Obtain Compound \
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Caption: Experimental workflow for the structural analysis of (1-Aminocyclopentyl)methanol.

The relationship between the different analytical data points and the conclusions drawn from
them is crucial. Each technique provides a unique piece of the structural puzzle.
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Caption: Logical relationship of data for structural elucidation.

Conclusion

The structural analysis of (1-Aminocyclopentyl)methanol is robustly established through a
combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance
spectroscopy. Mass spectrometry confirms the molecular formula and weight, while IR
spectroscopy clearly identifies the key amine and hydroxyl functional groups. NMR data,
though based on prediction in the absence of fully assigned published spectra, corroborates
the expected carbon-hydrogen framework, including the quaternary carbon center and the
cyclopentyl ring system. While a definitive solid-state structure from single-crystal X-ray
diffraction is pending, the available data collectively provides an unambiguous confirmation of
its covalent structure, empowering its use in further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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